molecular formula C18H18ClN5O3S B12153366 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyp henyl)acetamide

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyp henyl)acetamide

Cat. No.: B12153366
M. Wt: 419.9 g/mol
InChI Key: MXBBFHBNDWTJCD-UHFFFAOYSA-N
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Description

The compound 2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N,N-diethylacetamide is a heterocyclic molecule featuring a thiopheno[3,2-e]pyrimidine core fused to a 4-chlorophenyl substituent and an N,N-diethylacetamide side chain. Its synthesis likely involves cyclization of a thiocarbamoyl precursor with halogenated reagents, as demonstrated in analogous thiophene derivatives (e.g., heating with chloroacetone in dioxane and triethylamine) .

Properties

Molecular Formula

C18H18ClN5O3S

Molecular Weight

419.9 g/mol

IUPAC Name

2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide

InChI

InChI=1S/C18H18ClN5O3S/c1-26-13-5-3-4-11(8-13)17-22-23-18(24(17)20)28-10-16(25)21-12-6-7-15(27-2)14(19)9-12/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

MXBBFHBNDWTJCD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, introduction of the methoxyphenyl and chloromethoxyphenyl groups, and the final acetamide formation. Common reagents used in these reactions include hydrazine derivatives, methoxybenzaldehyde, and chloroacetyl chloride. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Overview

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyp henyl)acetamide is a complex organic compound belonging to the class of triazole derivatives. Its unique structure allows for various applications in chemistry, biology, and medicine. This article explores its scientific research applications, mechanisms of action, and case studies highlighting its potential therapeutic benefits.

Chemistry

The compound is utilized as a building block for synthesizing more complex molecules and materials. Its functional groups allow for modifications that can lead to new derivatives with enhanced properties.

Biology

In biological research, it is investigated for its potential as an enzyme inhibitor or receptor modulator . The interactions of this compound with specific enzymes or receptors can provide insights into cellular mechanisms and pathways.

Medicine

This compound has been explored for various therapeutic properties , including:

  • Antimicrobial Activity : Exhibits effectiveness against pathogenic strains.
  • Antifungal Properties : Demonstrates potential in inhibiting fungal growth.
  • Anticancer Activity : Shown to induce cytotoxic effects in cancer cell lines.

Industry

In industrial applications, it is utilized in the development of agrochemicals and pharmaceuticals, contributing to the formulation of products aimed at pest control and disease treatment.

Cytotoxicity Studies

Research indicates that related triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 values ranged from 6.2 μM to 43.4 μM against different cancer types, highlighting the potential use of this compound in cancer therapy.

Antimicrobial Testing

In antimicrobial assays:

  • Derivatives demonstrated effective inhibition at low concentrations (e.g., 2 μg/ml) against pathogenic strains such as Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

Research has shown that variations in substituents on the triazole ring significantly affect biological activity:

  • The presence of methoxy groups correlates with enhanced antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to the disruption of cellular processes, resulting in the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

Thieno[2,3-d]pyrimidine Derivatives

The compound 5-(4-chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine (MW: 407.693) shares a thienopyrimidine scaffold but differs in ring fusion (2,3-d vs. 3,2-e) and substituents (2,4-dichlorophenoxy vs. thio-linked acetamide). The additional chlorine atoms increase molecular weight and hydrophobicity, which may enhance receptor binding but reduce solubility .

Cyclopenta-Fused Analogues

2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide incorporates a cyclopenta ring, adding conformational rigidity. This structural complexity could improve target selectivity but may complicate synthetic scalability .

Acetamide Side Chain Variations

Pyrimidin-2-ylsulfanyl Acetamides

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (C14H16N4OS, MW: 304.37) replaces the thiophenopyrimidine core with a dimethylpyrimidine group.

Triazole-Containing Analogues

476484-06-7 (C21H14N5OSCl3, MW: 490.793) features a 1,2,4-triazole ring and dichlorophenyl groups.

Property Analysis

Compound Core Structure Substituents Molecular Weight logP* Solubility (mg/mL)*
Target Compound Thiopheno[3,2-e]pyrimidine 4-ClPh, S-linked diethylacetamide ~435.9 ~3.8 <0.1 (aqueous)
5-(4-ClPh)-4-(2,4-diClPhO)thieno[2,3-d] Thieno[2,3-d]pyrimidine 4-ClPh, 2,4-diClPhO 407.693 ~4.2 <0.05
Azintamide Pyridazine 6-Cl, diethylacetamide 259.76 ~2.5 ~1.2

*Estimated using computational tools (e.g., ChemAxon).

Biological Activity

The compound 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyp henyl)acetamide is a member of the triazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClN5O3SC_{18}H_{19}ClN_{5}O_{3}S with a molecular weight of approximately 385.448 g/mol. The structure features a triazole ring, an amino group, and various aromatic substituents that contribute to its biological properties.

PropertyValue
Molecular FormulaC18H19ClN5O3S
Molecular Weight385.448 g/mol
IUPAC Name2-{[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-yl)thio]}-N-(3-chloro-4-methoxyphenyl)acetamide

Biological Activity

Research has shown that triazole derivatives exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Triazole compounds have demonstrated significant antimicrobial properties against various pathogens. For instance, studies indicate that similar triazole derivatives exhibit activity against Staphylococcus aureus and Candida albicans .
  • Anticancer Properties : Triazole derivatives have been explored for their anticancer potential. Compounds with similar structures have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating their effectiveness .
  • Antiviral Effects : Some studies suggest that triazole compounds may possess antiviral properties, particularly against HIV strains resistant to conventional treatments .

The biological activity of the compound is believed to be linked to its structural features:

  • Triazole Ring : The triazole moiety is known to interact with various biological targets including enzymes and receptors, potentially inhibiting their activity.
  • Amino Group : The presence of an amino group enhances the compound's ability to form hydrogen bonds with target molecules, increasing its binding affinity.
  • Thioether Linkage : The thioether functionality may contribute to the compound's reactivity and ability to modulate biological pathways.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

  • Cytotoxicity Studies : A study reported that related triazole derivatives exhibited significant cytotoxicity against various cancer cell lines. For example, compounds similar to our target showed IC50 values ranging from 6.2 μM to 43.4 μM against different cancer types .
  • Antimicrobial Testing : In antimicrobial assays, derivatives demonstrated effective inhibition at low concentrations (e.g., 2 μg/ml) against pathogenic strains, suggesting their potential as therapeutic agents .
  • Structure-Activity Relationship (SAR) : Research indicates that variations in substituents on the triazole ring significantly affect biological activity. For instance, the presence of methoxy groups has been correlated with enhanced antimicrobial and anticancer activities .

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